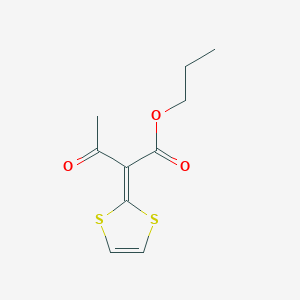
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate is an organic compound characterized by the presence of a dithiol ring and an ester functional group. This compound is notable for its unique structure, which includes a five-membered ring containing two sulfur atoms and a double bond, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate typically involves the reaction of a dithiol compound with an appropriate ester precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the dithiol ring to a single bond, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiol ring can interact with thiol groups in proteins, potentially altering their function. The ester group can also participate in hydrolysis reactions, releasing active metabolites that contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Propyl 2-(2H-1,3-dithiol-2-ylidene)-2-(propane-2-sulfonyl)acetate: This compound shares a similar dithiol ring structure but has different substituents, leading to distinct chemical properties and applications.
Bis(1,3-dithiol-2-ylidene) derivatives: These compounds also contain the dithiol ring and are used in various applications, including organic electronics.
Uniqueness
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
91665-38-2 |
|---|---|
Molecular Formula |
C10H12O3S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
propyl 2-(1,3-dithiol-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C10H12O3S2/c1-3-4-13-9(12)8(7(2)11)10-14-5-6-15-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
ISBSGSXDOVAFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C1SC=CS1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















